An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol
An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data from computational models with generalized experimental protocols derived from the synthesis and analysis of structurally analogous compounds. This document also explores the potential biological activities of this class of compounds, including their mechanisms of action.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol. These values have been computationally generated using established algorithms and provide a valuable starting point for further experimental investigation.
Table 1: Predicted Physicochemical Properties of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₈H₈N₄S | - |
| Molecular Weight | 192.24 g/mol | - |
| pKa | 7.5 ± 0.5 | Various pKa calculators |
| LogP (o/w) | 1.2 ± 0.3 | Molinspiration, ChemAxon |
| Aqueous Solubility (LogS) | -2.5 ± 0.5 | AqSolPred, ChemAxon |
| Melting Point | 180 - 220 °C | Not available for direct prediction; estimated range based on similar compounds. |
| Boiling Point | > 300 °C (decomposes) | Not available for direct prediction; estimated based on similar compounds. |
| Polar Surface Area (PSA) | 71.9 Ų | Molinspiration |
| Hydrogen Bond Donors | 1 | Molinspiration |
| Hydrogen Bond Acceptors | 4 | Molinspiration |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, based on established methods for similar 1,2,4-triazole-3-thiol derivatives.
Synthesis
The synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols typically involves a multi-step process. A common route starts from the corresponding carboxylic acid hydrazide.
General Synthetic Pathway:
Step-by-step Protocol:
-
Formation of Potassium Dithiocarbazinate: To a solution of nicotinic acid hydrazide in absolute ethanol, an equimolar amount of potassium hydroxide is added. The mixture is cooled in an ice bath, and carbon disulfide is added dropwise with constant stirring. The reaction is typically stirred for 12-16 hours at room temperature. The resulting potassium dithiocarbazinate salt is then filtered, washed with cold ethanol, and dried.
-
Cyclization to 4-Amino-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate intermediate is refluxed with an excess of hydrazine hydrate in water for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction. Upon cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
Methylation of the 4-Amino Group: The 4-amino-triazole derivative is dissolved in a suitable solvent, and a methylating agent, such as methyl iodide, is added. The reaction is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC). The final product, 4-Methyl-5-pyridin-3-yl-4H-triazole-3-thiol, is then isolated and purified by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Workflow for Compound Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and the C-S stretch. The presence of a weak S-H stretch (around 2550-2600 cm⁻¹) would indicate the thiol tautomer.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should display signals corresponding to the protons of the pyridine ring, the methyl group, and a characteristic downfield signal for the SH proton of the thiol group.[1][3][4]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine and triazole rings, as well as the methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Elemental Analysis: The elemental analysis should provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₈H₈N₄S.
Potential Biological Activities and Mechanisms of Action
Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[5][6][7][8][9][10] The biological activity is often attributed to the ability of the triazole ring and the thiol group to interact with various biological targets.
Anticancer Activity
Many 1,2,4-triazole-3-thiol derivatives have demonstrated significant anticancer activity through various mechanisms.[6][7][8][9][11][12] These can include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis (programmed cell death).
Potential Anticancer Signaling Pathway Inhibition:
One of the key mechanisms by which triazole derivatives may exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalofbabylon.com [journalofbabylon.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Novel Coumarin‐Tethered Bis‐Triazoles: Apoptosis Induction in Human Pancreatic Cancer Cells, Antimicrobial Effects, and Molecular Modelling Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Progress on Apoptotic Activity of Triazoles. | Semantic Scholar [semanticscholar.org]
